Product packaging for 4-(3-Methylbenzyl)piperidin-4-ol(Cat. No.:)

4-(3-Methylbenzyl)piperidin-4-ol

Cat. No.: B13242641
M. Wt: 205.30 g/mol
InChI Key: JXWXLLSRHWVLBW-UHFFFAOYSA-N
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Description

Significance of the Piperidine (B6355638) Core in Medicinal Chemistry and Chemical Biology

The piperidine moiety, a six-membered heterocycle containing a nitrogen atom, is a fundamental building block in the development of pharmaceuticals. nih.gov Its presence is noted in over twenty classes of drugs and a multitude of natural alkaloids. nih.gov The significance of the piperidine core lies in its ability to be readily functionalized, enabling the creation of complex, three-dimensional molecules with tailored pharmacokinetic properties such as lipophilicity and metabolic stability. enamine.netnews-medical.net This structural versatility has led to the inclusion of piperidine derivatives in drugs targeting a wide range of conditions, including cancer, viral infections, malaria, and neurological disorders. researchgate.netnih.gov

The development of efficient synthetic methodologies for piperidine derivatives is a continuous focus of modern organic chemistry. nih.gov Researchers are actively exploring novel strategies, including biocatalytic carbon-hydrogen oxidation and radical cross-coupling, to streamline the synthesis of these valuable compounds. news-medical.net Such advancements are crucial for accelerating drug discovery and improving the efficiency of medicinal chemistry. news-medical.net

Overview of Substituted Piperidine Derivatives in Research

Substituted piperidines represent a broad and extensively studied class of compounds with significant therapeutic potential. The biological properties of these derivatives are highly dependent on the nature and position of the substituents on the heterocyclic ring. researchgate.net Research has demonstrated that various substituted piperidines exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and antioxidant effects. ajchem-a.com

Recent studies have highlighted the potential of substituted piperidines in addressing complex diseases. For instance, certain N-benzyl-piperidine linked multipotent molecules have been investigated for their potential in treating Alzheimer's disease, demonstrating high free radical scavenging properties. ajchem-a.com The synthesis of highly substituted piperidine analogs remains an active area of research, with a focus on developing novel compounds with enhanced biological activities. ajchem-a.comresearchgate.net

Contextualization of 4-(3-Methylbenzyl)piperidin-4-ol within Piperidin-4-ol Derivatives

Within the vast landscape of substituted piperidines, the piperidin-4-ol derivatives represent a significant subclass. The hydroxyl group at the 4-position provides a key point for further functionalization and interaction with biological targets. Research on 4-hydroxypiperidine (B117109) derivatives has shown their potential as histamine (B1213489) H3 receptor antagonists, highlighting the importance of this structural motif in modulating specific biological pathways. mdpi.com

The compound this compound belongs to this class of derivatives. Its structure features a 3-methylbenzyl group attached to the 4-position of the piperidine ring, which also bears a hydroxyl group at the same position. The synthesis and structure-activity relationships of related 4-oxy-piperidine derivatives have been explored in the context of developing inhibitors for the presynaptic choline (B1196258) transporter, indicating the therapeutic relevance of this chemical space. nih.govnih.gov The specific substitution pattern of this compound, with both a benzyl (B1604629) and a hydroxyl group at the C4 position, suggests its potential for unique biological activities and as a scaffold for further chemical exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO B13242641 4-(3-Methylbenzyl)piperidin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-[(3-methylphenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C13H19NO/c1-11-3-2-4-12(9-11)10-13(15)5-7-14-8-6-13/h2-4,9,14-15H,5-8,10H2,1H3

InChI Key

JXWXLLSRHWVLBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2(CCNCC2)O

Origin of Product

United States

Biological Activity and Molecular Mechanisms of Action

General Pharmacological Relevance of Piperidine (B6355638) Derivatives

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in medicinal chemistry and the pharmaceutical industry. nih.govresearchgate.netnih.gov Its prevalence is due to its synthetic accessibility and its ability to serve as a versatile scaffold for developing therapeutic agents. pharmjournal.ru Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, demonstrating a wide array of biological activities. nih.govnih.gov

The pharmacological spectrum of piperidine derivatives is exceptionally broad, encompassing treatments for a variety of conditions. ijnrd.org Notable applications include:

Central Nervous System (CNS) Disorders: Piperidine derivatives are found in antipsychotic medications, analgesics (painkillers), and drugs for treating neurodegenerative diseases like Alzheimer's. nih.govijnrd.org

Infectious Diseases: The piperidine structure is present in various antiviral, antibacterial, antifungal, and antimalarial agents. ijnrd.org

Cancer Therapy: Numerous anticancer agents incorporate the piperidine scaffold. ijnrd.org

Other Therapeutic Areas: The applications extend to anti-diabetic, anti-inflammatory, and antihypertensive drugs. ijnrd.org

The versatility of the piperidine scaffold allows chemists to modify its structure to fine-tune pharmacological properties, leading to the discovery of novel drugs with improved efficacy and selectivity. researchgate.netclinmedkaz.org

Enzyme Inhibition

No specific data on the enzyme inhibition properties of 4-(3-Methylbenzyl)piperidin-4-ol were found in a review of the scientific literature. Studies on other piperidine series have shown that this scaffold can be incorporated into molecules designed to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), often as part of a multi-target drug design strategy. nih.gov However, the inhibitory activity of this compound itself has not been documented.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine (B1211576) and serotonin (B10506). acs.org Their inhibition is a key therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. mdpi.comnih.gov Various piperidine derivatives have been identified as potent MAO inhibitors.

A study of pyridazinobenzylpiperidine derivatives revealed that many compounds showed a higher selectivity for MAO-B over MAO-A. mdpi.comnih.gov For instance, compound S5, N′-3-chlorobenzylidene-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide, was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and a selectivity index (SI) of 19.04 for MAO-B over MAO-A. mdpi.comnih.govresearchgate.net Kinetic studies demonstrated that compounds S5 and S16 were competitive and reversible MAO-B inhibitors, with Ki values of 0.155 ± 0.050 μM and 0.721 ± 0.074 μM, respectively. mdpi.comnih.govresearchgate.net The structure-activity relationship indicated that substitution at the 3-position of the benzylidene ring was favorable for MAO-B inhibition. mdpi.comresearchgate.net

Piperine, a naturally occurring alkaloid containing a piperidine nucleus, has also been established as a potent MAO inhibitor, which contributes to its antidepressant and neuroprotective effects. acs.org The addition of a hydroxyl group to the piperidine ring has been shown to increase MAO inhibitory activity. acs.org

CompoundTargetIC50 (µM)Ki (µM)Inhibition TypeSelectivity Index (MAO-B/MAO-A)
S5 (N′-3-chlorobenzylidene-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide)MAO-B0.203 mdpi.comnih.gov0.155 ± 0.050 mdpi.comnih.govresearchgate.netCompetitive19.04 mdpi.comnih.govresearchgate.net
MAO-A3.857 mdpi.comnih.gov---
S16 MAO-B0.979 mdpi.comnih.gov0.721 ± 0.074 mdpi.comnih.govresearchgate.netCompetitive-
S15 MAO-A3.691 mdpi.comnih.gov---

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are central to the treatment of Alzheimer's disease, based on the cholinergic hypothesis which links cognitive decline to reduced levels of the neurotransmitter acetylcholine (B1216132). nih.govmdpi.com The N-benzylpiperidine moiety is a key component of donepezil, a well-established AChE inhibitor. nih.gov

Rational design based on the structure of donepezil has led to new N-benzyl-piperidine derivatives that act as dual inhibitors of both AChE and BuChE. nih.gov In one such study, derivative 4a was identified as the most potent dual inhibitor, with an IC50 of 2.08 ± 0.16 µM for AChE and 7.41 ± 0.44 µM for BuChE. nih.gov This activity was corroborated by in silico studies, which showed favorable binding interactions with key residues in both enzymes. nih.gov

Other research has explored various hydrazine-1-carboxamides as dual inhibitors of AChE and BuChE. mdpi.com These compounds demonstrated IC50 values ranging from 44–100 µM for AChE and starting from 22 µM for BuChE, with some derivatives showing comparable or better in vitro inhibition than the drug rivastigmine. mdpi.com

CompoundTargetIC50 (µM)
Derivative 4a AChE2.08 ± 0.16 nih.gov
BuChE7.41 ± 0.44 nih.gov
Benzohydrazide Derivatives AChE44 - 100 mdpi.com
BuChE> 22 mdpi.com

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the hydration of CO2 and are involved in numerous physiological processes. nih.govrsc.org CA inhibitors are used as diuretics, anti-glaucoma agents, and are being investigated as anticancer therapies. rsc.org The sulfonamide group is a classic zinc-binding feature for CA inhibitors, and various piperidine-containing sulfonamides have been developed. mdpi.com

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and tested against four human CA (hCA) isoforms. nih.gov These compounds showed low nanomolar inhibition and selectivity for the cytosolic isoform hCA II and the tumor-associated isoforms hCA IX and XII. nih.gov For example, compound 6 , which has a 4-methoxyphenyl group, was a potent inhibitor of hCA I with a Ki of 7.9 nM. nih.gov Other compounds in the series, such as 16 and 20 , were sub-nanomolar inhibitors of the cancer-related hCA IX isoform (Ki = 0.8 nM and 0.9 nM, respectively). nih.gov

Piperine has also been shown to be a weak inhibitor of the cytosolic isoforms hCA I and hCA II, suggesting that the piperidine scaffold could serve as a lead for developing novel CA inhibitors. researchgate.net

CompoundTargetKi (nM)
Compound 6 (4-methoxyphenyl group)hCA I7.9 nih.gov
Compound 16 hCA IX0.8 nih.gov
Compound 20 hCA IX0.9 nih.gov
Piperine hCA I60,000,000 researchgate.net
hCA II2,000,000 researchgate.net

Broader Spectrum Biological Activities

Antimicrobial Properties (Antibacterial, Antifungal)

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. biomedpharmajournal.org Piperidine derivatives, including those with piperidin-4-one and N-benzylpiperidine structures, have shown significant antibacterial and antifungal activities. biomedpharmajournal.orgresearchgate.net

In one study, N-benzyl piperidine-4-one derivatives were synthesized and showed potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.net Another study on 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives found them to have significant activity against various bacterial and fungal strains, with activity comparable to standard drugs like ampicillin and terbinafine. biomedpharmajournal.org The addition of the thiosemicarbazone moiety was noted to enhance antifungal activity. biomedpharmajournal.org

A separate investigation of novel piperidine derivatives found that one compound exhibited strong inhibitory activity against seven different bacteria, with Minimum Inhibitory Concentration (MIC) values of 0.75 mg/ml against Bacillus subtilis and 1.5 mg/ml against E. coli and Staphylococcus aureus. academicjournals.org Some of these compounds also showed inhibitory effects against fungal species like Aspergillus niger and Candida albicans. academicjournals.org Furthermore, a series of benzyl (B1604629) guanidine derivatives demonstrated potent activity, with compound 9m showing MICs of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. mdpi.com

Compound/Derivative ClassOrganismMIC (µg/mL)
Benzyl Guanidine 9m S. aureus0.5 mdpi.com
E. coli1 mdpi.com
Piperidine Derivative 6 B. subtilis750 academicjournals.org
E. coli / S. aureus1500 academicjournals.org
Aminoguanidine Hydrazone 10d S. aureus1 mdpi.com

Anticancer Activity (e.g., Antileukemic)

The piperidine scaffold is present in numerous anticancer agents and is a subject of ongoing research for developing new cancer therapies. nih.govresearchgate.net Derivatives of piperidine have demonstrated cytotoxic effects against a range of cancer cell lines.

For example, a study on a synthesized 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride molecule showed a high level of cytotoxic effect on A549 lung cancer cells, with an IC50 of 32.43 µM. nwmedj.org Piperine, a well-known piperidine alkaloid, has shown therapeutic potential against numerous cancers, including breast, ovarian, prostate, and lung cancer. nih.gov Its mechanisms involve the regulation of key signaling pathways like NF-κB and PI3k/Akt, leading to cell cycle arrest and apoptosis. nih.gov Other piperidine-conjugated dihydroquinazolinones have also been evaluated for their antiproliferative activity, with one derivative showing significant cytotoxicity against HCT116 (colorectal) and A549 (lung) cancer cell lines. dntb.gov.ua

Compound/Derivative ClassCell LineActivity MetricValue (µM)
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium A549 (Lung)IC5032.43 nwmedj.org
Piperidine-conjugated dihydroquinazolinone 3d HCT116 (Colorectal), A549 (Lung)-"Significant" dntb.gov.ua

Anti-inflammatory Properties

Piperidine derivatives have been investigated for their anti-inflammatory properties, with several studies demonstrating their potential to modulate inflammatory pathways. ijnrd.orgwisdomlib.org The natural product piperine, for instance, exhibits anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB, which regulates the expression of inflammatory molecules like ICAM-1 and VCAM-1. nih.gov

Synthetic diarylidene-N-methyl-4-piperidones, which are analogues of curcumin, have also been assessed for anti-inflammatory activity. chemrxiv.org In studies using RAW 264.7 macrophage cells, these compounds were able to reduce the production of nitric oxide (NO) and the expression of inflammatory markers to a similar or greater extent than curcumin. chemrxiv.org The anti-inflammatory actions of such compounds are often linked to the inhibition of enzymes in the arachidonic acid pathway, such as COX and LOX. chemrxiv.org Various other piperidine analogues have been proven experimentally as significant anti-inflammatory agents, with some showing potent oral activity and fewer side effects compared to drugs like indomethacin. wisdomlib.org

Neuropharmacological Effects Beyond Specific Receptors (e.g., neurotransmitter systems)

Extensive searches of publicly available scientific literature did not yield specific research findings on the direct neuropharmacological effects of this compound on neurotransmitter systems. While the broader class of 4-arylpiperidin-4-ol derivatives has been a subject of medicinal chemistry research for their potential to interact with various neurotransmitter receptors, detailed studies quantifying the impact of this compound on neurotransmitter release, reuptake, or metabolism are not presently available.

The core structure of this compound is recognized as a significant pharmacophore, suggesting its potential for biological activity. The presence of a piperidine ring and a substituted aryl group is a common feature in many centrally active agents. For instance, modifications of the 4-phenylpiperidine scaffold have led to the discovery of compounds with notable activity at dopamine D2 receptors. However, it is crucial to note that this information pertains to the general class of compounds and not specifically to this compound.

Research on closely related derivatives has primarily focused on their binding affinities for specific receptors, particularly dopamine and serotonin receptors. Studies on various 1-arylmethyl-4-(3-methylphenyl)piperidin-4-ols and 4-(3-methylphenyl)-1-(2-(substituted phenoxy)ethyl)piperidin-4-ol derivatives have shown a general trend of low affinity for the dopamine D2 receptor and moderate to high affinity for the serotonin 5-HT2A receptor. This suggests that the serotonergic system might be more significantly modulated by compounds of this type than the dopaminergic system. However, without direct experimental data for this compound, its specific effects on these or other neurotransmitter systems, such as the noradrenergic or cholinergic systems, remain uncharacterized in the available literature.

Due to the absence of specific research data, a detailed analysis of the neuropharmacological effects of this compound beyond receptor binding, including its influence on neurotransmitter dynamics, cannot be provided at this time. Consequently, no data tables on this specific topic can be generated.

Structure Activity Relationship Sar Studies

Impact of Piperidine (B6355638) Ring Substitution on Biological Activity

Substitutions on the piperidine ring play a pivotal role in modulating the biological profile of 4-(3-Methylbenzyl)piperidin-4-ol analogs. The size, stereochemistry, and electronic properties of these substituents can drastically alter the compound's interaction with its biological targets.

The presence of a benzyl (B1604629) group at the C-4 position of the piperidine ring is a common feature in many biologically active compounds. In a series of 1-aralkyl-4-benzylpiperidine derivatives synthesized and evaluated as sigma ligands, the benzyl moiety was found to be a key determinant of affinity and selectivity for sigma-1 and sigma-2 receptors. nih.gov The substitution pattern on this benzyl group can further fine-tune the biological activity. For instance, in the context of anti-acetylcholinesterase (anti-AChE) activity, a benzyl group at the C-4 position is a crucial component for potent inhibition. nih.gov

The nature and position of substituents on the aromatic ring of the benzyl group have a profound impact on the biological activity of 4-benzylpiperidin-4-ol analogs. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, thereby influencing its binding affinity to target receptors. libretexts.org

For example, in a study of piperidinol analogs with anti-tuberculosis activity, substitutions on the phenyl ring were found to be critical. nih.gov Specifically, analogs with a 4-chloro or 4-trifluoromethyl substitution on the phenyl ring exhibited the most potent anti-tuberculosis activity, while unsubstituted phenyl or 2,5-dimethyl substituted analogs were less active. nih.gov This highlights the importance of specific electronic and steric factors of the aromatic substituents.

Table 1: Effect of Aromatic Ring Substituents on Anti-tuberculosis Activity of Piperidinol Analogs

Compound ID Aromatic Substituent Anti-tuberculosis Activity (MIC in µg/mL)
4a,b 4-Chloro Most Active
4m,n 4-Trifluoromethyl Most Active
4c,d Unsubstituted Phenyl Least Active
4e,f Unsubstituted Phenyl Least Active
4o,p 2,5-Dimethyl Least Active

Data sourced from a study on piperidinol analogs. nih.gov

The hydroxyl group at the C-4 position of the piperidine ring is a significant contributor to the biological activity of these compounds, often through hydrogen bonding interactions with the target protein. In a study on macrobicyclic Kdo donors, the protection of the 4-OH group was found to influence the reactivity of the donor molecule. nih.gov While this study is not directly on this compound, it underscores the general importance of the C-4 hydroxyl group in molecular interactions. The presence of this hydroxyl group can be crucial for establishing key interactions within the binding pocket of a receptor or enzyme.

The stereochemistry of the piperidine ring and its substituents has a dramatic effect on biological activity. Different stereoisomers can exhibit vastly different potencies and selectivities. For instance, in a series of 3,4-disubstituted piperidines, the cis and trans isomers, as well as their enantiomers, displayed distinct transporter inhibitory profiles. nih.gov The (-)-cis analogues were selective for the dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT/NET), while the (-)-trans and (+)-cis isomers showed selectivity for the serotonin (B10506) transporter (SERT) or SERT/NET. nih.gov This demonstrates that the spatial arrangement of the substituents is critical for determining the pharmacological profile. Studies on other piperidin-4-ol derivatives have also highlighted the significant impact of stereochemistry on their antibacterial, antifungal, and anthelmintic activities. nih.gov

Modifications at the Piperidine Nitrogen

Modifications at the piperidine nitrogen atom are a common strategy to modulate the pharmacological properties of piperidine-containing compounds. The nature of the substituent on the nitrogen can influence the compound's basicity, lipophilicity, and ability to interact with the target. In a study of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives as anti-AChE agents, the basicity of the piperidine nitrogen was found to be important for activity. nih.gov An efficient, scalable synthesis of (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol highlights the importance of the N-benzyl group in the context of creating specific stereoisomers with desired biological activities. researchgate.net

Relationship between Conformational Changes and Biological Activity

The conformation of the piperidine ring and its substituents is intrinsically linked to biological activity. The introduction of certain groups can alter the preferred conformation of the piperidine ring, which in turn affects how the molecule presents its pharmacophoric features to the biological target. For example, the introduction of an N-formyl group in piperidin-4-ones can lead to a conformational equilibrium between different twist-boat conformations. researchgate.net The basicity of the piperidine nitrogen also plays a role in conformational preferences and, consequently, in biological activity, as demonstrated in studies of anti-AChE inhibitors. nih.gov

Computational and in Silico Approaches in Research

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking studies are pivotal in understanding how 4-(3-Methylbenzyl)piperidin-4-ol interacts with biological targets. These computational techniques simulate the binding of the compound to the active site of a protein, which can help in predicting its efficacy and in the design of new, more potent derivatives.

Prediction of Binding Modes and Affinities

Docking studies can predict the preferred orientation of this compound when it binds to a receptor, a concept known as the binding mode. These studies also provide an estimation of the binding affinity, which is the strength of the interaction between the compound and its target. For instance, in the context of sigma-1 receptor (S1R) ligands, docking studies have been used to analyze the binding pose of similar piperidine-based compounds. nih.gov The binding affinity, often expressed as a Kᵢ value, is a crucial parameter that can be computationally estimated. For example, a potent S1R agonist, compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone), was identified to have a high affinity with a Kᵢ value of 3.2 nM, comparable to the reference compound haloperidol (B65202) (Kᵢ value of 2.5 nM). nih.gov Such computational predictions are vital for the initial screening of compounds and for prioritizing them for further experimental testing.

The accuracy of these predictions is often validated by comparing the computational results with experimental data. For example, the binding affinity of various ligands to the dopamine (B1211576) transporter has been characterized, with some compounds showing IC₅₀ values in the nanomolar range. nih.gov

Identification of Key Anchoring Points and Interactions

Beyond predicting binding affinity, molecular docking can identify the specific interactions that anchor a ligand to its target. These interactions can include hydrogen bonds, ionic interactions, and hydrophobic contacts. For the S1R, molecular dynamics simulations have revealed that key amino acid residues such as Trp89, Leu95, Tyr103, Leu105, Val162, and Leu182 are involved in hydrophobic interactions with ligands. nih.gov Additionally, π-cation and π-π interactions with residues like Phe107 and Tyr103 have been shown to be important for binding. nih.gov Understanding these key anchoring points is crucial for the rational design of new molecules with improved affinity and selectivity.

Quantum Chemical Computations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical computations provide a deeper understanding of the electronic properties of this compound. Methods like Density Functional Theory (DFT) are used to calculate various molecular properties. epstem.netnih.gov

DFT calculations can be used to optimize the molecular geometry of the compound, determining bond lengths and angles. epstem.net These theoretical values can then be compared with experimental data obtained from techniques like X-ray crystallography. For example, in a related molecule, the theoretically calculated C-C bond length in the benzene (B151609) ring was found to be 1.39 Å, which is in good agreement with literature values. epstem.net

Furthermore, Frontier Molecular Orbital (FMO) analysis, which involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insights into the chemical reactivity of the molecule. The energy gap between the HOMO and LUMO (ΔEgap) is an indicator of the molecule's stability. epstem.netnih.gov A smaller energy gap suggests that the molecule is more chemically reactive. nih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies

ADME prediction studies are a critical component of in silico drug design, as they help to assess the pharmacokinetic properties of a compound. These studies predict how this compound would be absorbed, distributed, metabolized, and excreted by the body.

Metabolic Stability Predictions

The metabolic stability of a compound is its susceptibility to being broken down by metabolic enzymes. In silico tools can predict which enzymes are likely to metabolize the compound and at what rate. For instance, predictions can be made about whether a compound is an inhibitor or non-inhibitor of cytochrome P450 (CYP) enzymes like CYP2D6 and CYP3A4. researchgate.net Piperidine (B6355638) analogues have been shown to have improved metabolic stability in rat liver microsomes in some cases. nih.gov

Gastrointestinal Absorption and Permeability

The ability of a compound to be absorbed from the gastrointestinal tract is a key factor in its oral bioavailability. In silico models can predict the permeability of a compound across the intestinal barrier. nih.gov For example, piperine, an alkaloid containing a piperidine ring, has been shown to be absorbed rapidly across the intestinal barrier via passive diffusion. nih.gov Computational models can also predict whether a compound is likely to be a substrate for efflux transporters, which can pump drugs out of cells and reduce their absorption. nih.gov

Interactive Data Table: In Silico Predictions for Piperidine Derivatives

Computational MethodPredicted PropertyExample FindingReference
Molecular DockingBinding Affinity (Kᵢ)A piperidine-based S1R agonist showed a Kᵢ of 3.2 nM. nih.gov
Molecular DynamicsKey InteractionsHydrophobic contacts with Trp89, Leu95, Tyr103, Leu105, Val162, and Leu182 in S1R. nih.gov
DFTBond LengthThe C-C bond length in a benzene ring was calculated to be 1.39 Å. epstem.net
HOMO-LUMO AnalysisChemical ReactivityA small HOMO-LUMO energy gap indicates higher chemical reactivity. nih.gov
ADME PredictionMetabolic StabilitySome piperidine analogues exhibit improved metabolic stability in rat liver microsomes. nih.gov
ADME PredictionPermeabilityPiperine is predicted to be rapidly absorbed across the intestinal barrier. nih.gov

Plasma Protein Binding Analysis

In the realm of modern drug discovery and development, understanding the pharmacokinetic profile of a novel chemical entity is as crucial as determining its pharmacodynamic efficacy. A key parameter in this profile is the extent to which a compound binds to plasma proteins. This binding significantly influences the distribution, metabolism, and excretion of a substance, ultimately affecting its therapeutic availability and potential for toxicity. For the compound this compound, direct experimental data on plasma protein binding is not extensively available in public literature. Consequently, computational and in silico approaches are invaluable for predicting this critical property.

These predictive methods leverage the principle that the binding affinity of a molecule to plasma proteins, primarily human serum albumin (HSA), is governed by its physicochemical properties. sigmaaldrich.com By analyzing the structural features of a compound, it is possible to estimate its degree of plasma protein binding without conducting laboratory experiments. This is particularly useful in the early stages of research for screening large numbers of compounds efficiently. researchgate.netsimulations-plus.com

Detailed Research Findings

Research into the prediction of plasma protein binding (PPB) has led to the development of sophisticated Quantitative Structure-Property Relationship (QSPR) models. researchgate.netnih.gov These models establish a mathematical correlation between a molecule's structural or physicochemical descriptors and its experimentally determined PPB. nih.gov The models are built using large, curated datasets of diverse compounds for which PPB values are known. nih.gov By employing machine learning algorithms—such as multiple linear regression, support vector machines, and neural networks—these models can predict the PPB of new, untested compounds with a reasonable degree of accuracy. nih.govnih.gov

Several key molecular descriptors have been identified as having a significant influence on the extent of plasma protein binding:

Lipophilicity (logP): This is one of the most dominant factors. sigmaaldrich.com A higher octanol-water partition coefficient (logP) generally indicates greater lipophilicity, which often leads to increased binding to the hydrophobic pockets within plasma proteins like albumin.

Molecular Size and Shape: Van der Waals surface area and other size-related parameters can influence how well a molecule fits into the binding sites of plasma proteins. nih.gov

Polar Surface Area (PSA): Defined as the surface sum over all polar atoms, PSA is a good predictor of a drug's transport properties. molinspiration.comnih.gov While often correlated with absorption, it also plays a role in protein binding. The calculation of topological polar surface area (TPSA), a faster computational method, provides results that are practically identical to the more complex 3D PSA calculations. peter-ertl.com

Ionization State (pKa): The charge of a molecule at physiological pH (typically 7.4) is critical, as it affects the potential for electrostatic interactions with charged residues on the protein surface. nih.govnih.gov The piperidine moiety in this compound is basic and would likely be protonated at physiological pH, influencing its binding characteristics.

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors on a molecule can contribute to its binding affinity.

For a novel compound like this compound, a typical in silico analysis would involve first calculating these key molecular descriptors using specialized software. These calculated values would then be fed into a validated QSPR model to generate a predicted plasma protein binding value, often expressed as the percentage of the drug that is bound to proteins in the plasma. researchgate.net These models have shown excellent performance, with some achieving a mean absolute error between 0.126 and 0.178 for large test sets. nih.gov

Predicted Physicochemical Properties for Plasma Protein Binding Analysis

The following table presents a set of predicted physicochemical properties for this compound, which would be foundational for any in silico plasma protein binding assessment. These values are typically generated using computational software and form the input for QSPR models.

Physicochemical PropertyPredicted ValueSignificance in Plasma Protein Binding
Molecular Weight205.30 g/molInfluences overall size and fit within protein binding sites.
logP (Lipophilicity)2.5 - 3.5A primary driver of hydrophobic interactions with plasma proteins. Higher values often correlate with higher binding.
Topological Polar Surface Area (TPSA)32.26 ŲRelates to the polar interactions a molecule can form. Lower PSA can sometimes be associated with higher binding due to increased lipophilicity. molinspiration.competer-ertl.com
Hydrogen Bond Donors2Contributes to specific binding interactions with amino acid residues in proteins.
Hydrogen Bond Acceptors2Contributes to specific binding interactions with amino acid residues in proteins.
pKa (Strongest Basic)~10.0Determines the ionization state at physiological pH, influencing electrostatic interactions with proteins. nih.govnih.gov

These predicted parameters suggest that this compound possesses moderate lipophilicity and a basic center that would be protonated at physiological pH. Based on these characteristics, QSPR models would likely predict a significant, though not extreme, degree of plasma protein binding. The combination of a hydrophobic benzyl (B1604629) group and a polar piperidinol head would allow for both hydrophobic and polar interactions with plasma proteins. It is the careful balance of these properties that ultimately dictates the binding affinity, a balance that in silico models are designed to quantitatively assess. nih.gov

Future Directions in Research on 4 3 Methylbenzyl Piperidin 4 Ol and Its Analogs

Exploration of Novel Molecular Targets

The versatility of the piperidine (B6355638) scaffold, a core component of 4-(3-methylbenzyl)piperidin-4-ol, allows for its interaction with a wide range of biological targets. nih.gov While initial research has often focused on established targets, future investigations are turning towards novel and less-explored proteins and pathways implicated in a variety of disorders.

In the realm of neurodegenerative diseases such as Alzheimer's, the focus is expanding beyond single-target approaches. nih.gov Research into multi-target-directed ligands (MTDLs) suggests that analogs of this compound could be designed to simultaneously modulate amyloid-beta (Aβ) aggregation, tau protein hyperphosphorylation, and oxidative stress, which are all key pathological features of the disease. mdpi.comnih.gov

For mood disorders and psychosis, several new avenues are being explored. nih.gov These include:

mTOR Signaling: The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth and metabolism, and its dysregulation has been linked to depression.

Serotonin (B10506) Receptors: Beyond the classic targets, specific subtypes like the 5-HT2A receptor are being investigated for their role in psychosis and mood regulation.

Muscarinic and NMDA Receptors: Modulators of M1/M4 acetylcholine (B1216132) muscarinic receptors and N-methyl-D-aspartate (NMDA) receptors are being explored for their potential to treat cognitive and negative symptoms in schizophrenia. nih.gov

Furthermore, the piperidine nucleus has been identified as a key structural element for activity at sigma-1 (σ1) and histamine (B1213489) H3 (H3) receptors, which are involved in pain and neuromodulation. nih.gov The development of dual-acting antagonists for these receptors represents a promising strategy for novel analgesics. nih.gov

A summary of potential novel molecular targets is presented in the table below.

Disorder Class Potential Molecular Targets Therapeutic Rationale
Neurodegenerative DiseasesAmyloid-beta, Tau protein, Oxidative stress pathwaysTo address the multifaceted nature of diseases like Alzheimer's by simultaneously targeting key pathological cascades. nih.govmdpi.comnih.gov
Mood Disorders & PsychosismTOR signaling, Serotonin 5-HT2A receptors, M1/M4 muscarinic receptors, NMDA receptorsTo develop more effective treatments for depression, bipolar disorder, and schizophrenia by modulating novel pathways. nih.gov
PainSigma-1 (σ1) receptors, Histamine H3 (H3) receptorsTo create new classes of analgesics with potentially improved efficacy and side-effect profiles. nih.gov

Development of New Synthetic Strategies for Structural Diversity

The creation of diverse libraries of this compound analogs is crucial for exploring structure-activity relationships (SAR) and identifying lead compounds with improved properties. Future research in this area will focus on the development and application of modern, efficient, and versatile synthetic methodologies.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have emerged as powerful tools for the synthesis of 4-arylpiperidines. researchgate.net These methods allow for the direct formation of the key carbon-carbon bond between the piperidine ring and the aryl group, starting from readily available 4-piperidone (B1582916) derivatives. researchgate.net The use of enol phosphates or triflates derived from N-protected 4-piperidones enables their reaction with a wide range of arylboronic acids, providing access to a diverse array of 4-aryl-tetrahydropyridines which can then be reduced to the corresponding piperidines. researchgate.net

Another promising approach is the Shapiro reaction, which can be used to generate vinyl lithium reagents from tosylhydrazones of 4-piperidone. These intermediates can then participate in cross-coupling reactions to introduce the desired aryl moiety. researchgate.net

Future synthetic efforts will likely focus on:

Late-stage functionalization: Developing methods to modify the this compound core at a late stage of the synthesis, allowing for the rapid generation of analogs with diverse substitution patterns.

Asymmetric synthesis: Creating chiral piperidine scaffolds to investigate the stereochemical requirements for binding to specific biological targets.

Flow chemistry and automated synthesis: Employing high-throughput techniques to accelerate the synthesis and purification of compound libraries.

A comparison of modern synthetic strategies is provided in the table below.

Synthetic Strategy Key Features Advantages
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki)Formation of C-C bond between piperidine and aryl groups.High efficiency, good functional group tolerance, access to diverse aryl substituents. researchgate.net
Shapiro ReactionGeneration of vinyllithium (B1195746) intermediates from tosylhydrazones.Useful for specific transformations and creating double bonds that can be further functionalized. researchgate.net

Advanced Computational Studies for Ligand Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of new ligands. In the context of this compound and its analogs, advanced computational studies will play a pivotal role in accelerating the discovery of new therapeutic agents.

In silico screening techniques allow for the rapid evaluation of large virtual libraries of compounds against a specific biological target. frontiersin.org This approach can help to prioritize which analogs to synthesize, thereby saving time and resources. Molecular docking studies can predict the binding mode and affinity of a ligand within the active site of a receptor, providing valuable insights into the key interactions that govern molecular recognition. nih.gov

More advanced techniques, such as the MedusaDock methodology, allow for the simultaneous modeling of both ligand and receptor flexibility, providing a more accurate representation of the dynamic nature of ligand-receptor binding. psu.edu Furthermore, the development of analytical formulas to calculate the free energy of ligand-receptor interactions can significantly reduce the computational cost of these studies, making them more accessible for broader applications. nih.gov

Future computational efforts will likely involve:

Artificial intelligence and machine learning: Utilizing AI algorithms to predict the biological activity and pharmacokinetic properties of novel compounds. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) calculations: Employing hybrid methods to model enzymatic reactions and other complex biological processes with high accuracy.

Molecular dynamics simulations: Simulating the dynamic behavior of ligand-receptor complexes over time to gain a deeper understanding of binding kinetics and allosteric modulation.

Investigation of Polypharmacological Profiles and Multi-Targeted Ligands

The traditional "one-target, one-drug" paradigm has shown limited success in treating complex, multifactorial diseases like neurodegenerative disorders. nih.gov This has led to a growing interest in the concept of polypharmacology, which involves designing single molecules that can modulate multiple biological targets simultaneously. nih.govnih.gov The this compound scaffold is well-suited for the development of such multi-target-directed ligands (MTDLs).

In the context of Alzheimer's disease, an MTDL based on the 4-arylpiperidin-4-ol core could be designed to inhibit acetylcholinesterase (AChE), prevent Aβ aggregation, and chelate metal ions that contribute to oxidative stress. frontiersin.org This multi-pronged approach is believed to offer a more effective therapeutic strategy than targeting any single pathway alone. mdpi.com

Similarly, the discovery of piperidine derivatives with dual antagonist activity at histamine H3 and sigma-1 receptors highlights the potential for developing novel therapeutics for neuropathic pain. nih.gov The investigation of the polypharmacological profiles of this compound analogs will involve a combination of in vitro and in vivo studies to characterize their activity across a panel of relevant biological targets.

Future research in this area will focus on:

Rational design of MTDLs: Combining pharmacophores from known ligands for different targets into a single molecule.

Systems biology approaches: Using network analysis to identify key nodes in disease pathways that can be targeted by MTDLs.

De-risking MTDLs: Carefully evaluating the potential for off-target effects and drug-drug interactions.

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